Iturin A-4

Antifungal lipopeptides Structure-activity relationship Minimum inhibitory concentration

Iturin A-4 (CAS 83777-00-8) is a cyclic lipopeptide antibiotic belonging to the iturin family, produced by Bacillus subtilis and related Bacillus species. Structurally, it comprises a cyclic heptapeptide (D-Tyr-D-Asn-L-Gln-L-Pro-D-Asn-L-Ser-D-Asn) linked to a β-amino fatty acid chain—specifically a C15 β-amino acid with a 10-methylundecyl substituent—resulting in a molecular formula of C49H76N12O14 and a monoisotopic mass of 1056.56 Da.

Molecular Formula C49H76N12O14
Molecular Weight 1057.2 g/mol
Cat. No. B12297092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIturin A-4
Molecular FormulaC49H76N12O14
Molecular Weight1057.2 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CO)CC(=O)N)CCC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N
InChIInChI=1S/C49H76N12O14/c1-27(2)11-8-6-4-3-5-7-9-12-29-22-42(68)55-33(23-39(51)65)44(70)57-32(21-28-14-16-30(63)17-15-28)43(69)58-34(24-40(52)66)45(71)56-31(18-19-38(50)64)49(75)61-20-10-13-37(61)48(74)59-35(25-41(53)67)46(72)60-36(26-62)47(73)54-29/h14-17,27,29,31-37,62-63H,3-13,18-26H2,1-2H3,(H2,50,64)(H2,51,65)(H2,52,66)(H2,53,67)(H,54,73)(H,55,68)(H,56,71)(H,57,70)(H,58,69)(H,59,74)(H,60,72)
InChIKeyVOKIDQKEGUPZBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iturin A-4 in Scientific Procurement: A Cyclic Lipopeptide Antibiotic from Bacillus Species


Iturin A-4 (CAS 83777-00-8) is a cyclic lipopeptide antibiotic belonging to the iturin family, produced by Bacillus subtilis and related Bacillus species. Structurally, it comprises a cyclic heptapeptide (D-Tyr-D-Asn-L-Gln-L-Pro-D-Asn-L-Ser-D-Asn) linked to a β-amino fatty acid chain—specifically a C15 β-amino acid with a 10-methylundecyl substituent—resulting in a molecular formula of C49H76N12O14 and a monoisotopic mass of 1056.56 Da [1]. Iturin A-4 is one of several iturin A isomers (A2 through A8) that differ principally in the length and branching of the fatty acid moiety, a structural feature that directly modulates biological activity [1]. It is primarily investigated for its potent antifungal properties against plant-pathogenic and clinically relevant fungi, as well as its emerging anticancer and biosurfactant applications [2].

Why Iturin A-4 Cannot Be Interchanged with Other Iturin A Isomers or Lipopeptide Families


The iturin family encompasses numerous structural homologues—iturin A2 through A8, mycosubtilin, bacillomycin D, and others—that share the same cyclic heptapeptide scaffold but differ in fatty acid chain length (C14–C17) and branching pattern [1]. These seemingly minor structural variations produce quantifiable differences in antifungal potency, membrane interaction kinetics, cytotoxicity profiles, and emulsifying performance [1]. For instance, methylation of the D-Tyr2 residue dramatically decreases antifungal activity, while inversion of the Ser6-Asn7 residues makes mycosubtilin more active than iturin A . Procurement of generic “iturin A” mixtures without specifying the isoform introduces uncontrolled compositional variability that confounds dose-response reproducibility. Furthermore, iturin family lipopeptides differ fundamentally from the surfactin and fengycin families in their biological targets, haemolytic activity, and physicochemical properties; consequently, cross-family substitution yields divergent experimental outcomes [2]. The following evidence quantifies precisely where Iturin A-4 differentiates from its closest comparators.

Quantitative Differentiation Evidence for Iturin A-4 Versus Closest Analogs


Structural Basis for Differentiated Antifungal Potency: Iturin A-4 (C15 Fatty Acid) vs. Iturin A-2 (C14 Fatty Acid)

Iturin A-4 possesses a C15 β-amino fatty acid chain (10-methylundecyl), whereas Iturin A-2 contains a C14 chain. Patent data report that this single methylene (-CH2-) extension reduces the minimum inhibitory concentration (MIC) against Candida albicans by 50%: Iturin A-4 MIC = 25 µg/mL vs. Iturin A-2 MIC = 50 µg/mL; Iturin A-3 (also C14) MIC = 50 µg/mL [1]. This relationship aligns with the broader class-level observation that antifungal activity of iturin lipopeptides increases with fatty acid carbon number [2]. The structural identity of Iturin A-4 is confirmed by its monoisotopic mass (m/z 1057.2 [M+H]⁺) and HPLC retention time on an NPS RP-C18 column (isocratic acetonitrile/10 mM ammonium acetate 40:60 v/v), where it resolves distinctly from A2, A3, A5, A6, A7, and A8 isomers [3].

Antifungal lipopeptides Structure-activity relationship Minimum inhibitory concentration

In Vivo Efficacy: Iturin A-4 vs. Iturin A-2 in Systemic Murine Candidiasis and Aspergillosis Models

In a direct head-to-head comparison within a single patent study, Iturin A-4 and Iturin A-2 were administered intravenously to mice systemically infected with Candida albicans IFM40009, Aspergillus fumigatus Tsukuba No. 12, and Cryptococcus neoformans 145A [1]. For C. albicans infection (60 mg/kg dosing), Iturin A-4-treated mice showed 3 survivors at day 15 vs. 0 for Iturin A-2 (control: 0 by day 14). For A. fumigatus (25 mg/kg), Iturin A-4 maintained 9 survivors through day 15 vs. 3 survivors for Iturin A-2 (control: 3 by day 14). For C. neoformans (10 mg/kg), both compounds performed similarly (0–1 survivors by day 15). These data demonstrate that Iturin A-4 provides superior in vivo protection against Candida and Aspergillus infections compared to Iturin A-2 at matched doses, a finding attributed to its longer fatty acid chain [1].

In vivo antifungal efficacy Systemic mycosis Mouse survival model

Emulsifying Property Differentiation: Iturin A vs. Surfactin and Fengycin

Among the three major Bacillus lipopeptide families, iturin A (including all A2–A8 isoforms) exhibits the best resistance to creaming-flocculation in oil-in-water emulsions, while fengycin provides the highest resistance to coalescence, and surfactin dominates dynamic interfacial tension reduction [1]. Specifically, iturin A demonstrates intermediate equilibrium interfacial properties but superior long-term emulsion stability against gravitational phase separation. Crucially, within the iturin A family, the C15 isoform (Iturin A-4) has greater hydrophobicity than the C14 isoform (Iturin A-2) due to its extended fatty acid chain, which is predicted to enhance interfacial anchoring and further improve creaming resistance [2]. However, explicit head-to-head emulsion stability data for purified Iturin A-4 versus purified Iturin A-2 are not available in the current literature; this inference constitutes class-level extrapolation.

Biosurfactant Interfacial tension Emulsion stability

Differential Activity Profile Across Lipopeptide Families: Iturin A vs. Fengycin Against Azole-Sensitive and Azole-Resistant Fungal Strains

In a study comparing the sensitivity of azole-sensitive (S755) and azole-resistant (Rs552) strains of Venturia inaequalis (apple scab pathogen), iturin A—as a representative of the iturin family—exhibited consistent activity against both strains, with no cross-resistance to azole resistance mechanisms [1]. In contrast, fengycin showed markedly reduced activity against the azole-resistant Rs552 strain, comparable to the loss of tebuconazole efficacy. Surfactin family lipopeptides (lichenysin, pumilacidin) were inactive against both strains except in binary mixtures with fengycin [1]. This demonstrates that the iturin family, including Iturin A-4, retains full antifungal efficacy in contexts where fengycin and azole antifungals fail due to efflux-mediated resistance.

Antifungal resistance Cross-resistance Venturia inaequalis

Optimal Application Scenarios for Iturin A-4 Based on Differentiation Evidence


Agrochemical Biopesticide Development Requiring Consistent Potency Against Resistant Pathogens

Iturin A-4 is the preferred iturin isoform for biopesticide formulations targeting crops affected by azole-resistant fungal pathogens such as Venturia inaequalis (apple scab) and Fusarium spp. The iturin family, including Iturin A-4, retains activity irrespective of the CYP51A upregulation and ABC transporter efflux mechanisms that compromise azole and fengycin efficacy [1]. Its consistent inter-strain activity eliminates the need for resistance profiling prior to application, simplifying field deployment. The 2-fold lower MIC relative to Iturin A-2 reduces the quantity of active ingredient required per hectare, improving cost-efficiency in large-scale agricultural use [2].

Preclinical Antifungal Drug Development for Systemic Candidiasis and Aspergillosis

In murine models of systemic Candida albicans and Aspergillus fumigatus infection, Iturin A-4 demonstrated superior survival outcomes compared to Iturin A-2 at matched intravenous doses (60 mg/kg and 25 mg/kg, respectively) [1]. This positions Iturin A-4 as the lead candidate within the iturin A series for further preclinical development against invasive fungal infections. Researchers should prioritize purified Iturin A-4 over mixed iturin preparations to ensure reproducible pharmacokinetic and efficacy data, as the in vivo performance varies substantially between isoforms.

Stable Emulsion Formulations for Cosmetic and Pharmaceutical Delivery Systems

Iturin A-based biosurfactants demonstrate the best resistance to creaming-flocculation among Bacillus lipopeptides, outperforming surfactin and fengycin in long-term emulsion stability [1]. The C15 fatty acid of Iturin A-4 confers greater hydrophobicity than the C14 Iturin A-2 isoform, which is expected to enhance interfacial film rigidity and further delay phase separation [2]. Formulators selecting biosurfactants for natural cosmetic creams, ointments, or agrochemical suspoemulsions should specify Iturin A-4 to maximize shelf-life stability without synthetic stabilizing additives.

Analytical Reference Standard for Iturin A Isoform Identification and Quantification

Iturin A-4 serves as a critical analytical reference standard for HPLC and LC-MS/MS methods that resolve and quantify individual iturin A isoforms in fermentation broths and formulated products. The Rao et al. (2008) method achieves baseline separation of Iturin A-4 from A2, A3, A5, A6, A7, and A8 using an NPS RP-C18 column with isocratic acetonitrile/ammonium acetate (40:60 v/v) at 1 mL/min [1]. Its distinct monoisotopic mass (m/z 1057.2 [M+H]⁺) further distinguishes it from co-eluting A3/A5 isoforms. Procurement of certified Iturin A-4 standard ensures accurate quantification in quality control workflows [2].

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